3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-15-21(16-2-4-17(23)5-3-16)22(25)19-7-6-18(14-20(19)28-15)27-13-10-24-8-11-26-12-9-24/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLGVVSGCJPUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a chlorophenyl group, a morpholinoethoxy group, and a chromen-4-one core structure. The presence of these functional groups is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with receptors, thereby influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Evidence indicates that chromenone derivatives can bind to DNA, potentially interfering with transcription and replication processes.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines.
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 75 | 10 |
| HeLa (Cervical) | 65 | 12 |
| A549 (Lung) | 70 | 15 |
These results suggest that the compound has potential as a therapeutic agent in cancer treatment by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that it may serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in animal models. It appears to reduce levels of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry investigated the effects of various chromenone derivatives, including our target compound, on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Antimicrobial Study : In another research project published in Antibiotics, the compound was tested against multi-drug resistant bacterial strains. The study concluded that it showed promising results as an alternative treatment option for resistant infections.
Comparison with Similar Compounds
Structural Analogs with Morpholinoethoxy Substituents
(E)-3-(4-Methoxybenzylidene)-7-(2-morpholinoethoxy)chroman-4-one
- Key Differences : The benzylidene group at position 3 (4-methoxy substitution) replaces the 4-chlorophenyl and methyl groups in the target compound.
- Biological Activity : Exhibits higher cytotoxicity against HT-29 (colon cancer) and 3T3 (fibroblast) cell lines compared to analogs with bulkier substituents (e.g., 3,4,5-trimethoxybenzylidene). Molecular docking reveals interactions with αThr179, αThr145, and αTyr224 residues in tubulin .
- Significance: The 4-methoxy group enhances binding affinity, while the morpholinoethoxy chain maintains solubility and bioavailability .
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Morpholine-4-carboxylate
- Key Differences: A trifluoromethyl group at position 2 and a morpholine carboxylate ester at position 7 replace the methyl and morpholinoethoxy groups.
Chromenones with Halogenated Aromatic Substituents
(Z)-7-((3-(4-Chlorophenyl)-1-(dimethylamino)-3-oxoprop-1-en-2-yl)oxy)-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (3b)
- Key Differences: A dimethylamino group and methoxy substituents at positions 6 and 3.
- Synthesis : Synthesized via condensation of 9b with DMFDMA, yielding 92% purity. HRMS (EI): [M⁺] 475.1194 (calc. 475.1186) .
- Limitations: No biological activity reported, but the dimethylamino group may influence basicity and membrane permeability .
6-Chloro-7-((3-(4-chlorophenyl)-1-(dimethylamino)-3-oxoprop-1-en-2-yl)oxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (3c)
- Key Differences : Additional chlorine at position 4.
- Synthesis : 79% purity; HRMS (EI): [M⁺] 505.1300 (calc. 505.1292) .
- Significance : The chloro group increases lipophilicity but may reduce solubility compared to the target compound .
Chromenones with Alkoxy Chains
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I)
- Key Differences : A 4-methylphenyl group at position 2 and a 2-methylpropoxy chain at position 7.
- Structural Insights : The chromen ring is coplanar with deviations <0.2 Å. Stabilized by π-π stacking and intramolecular C–H···O interactions .
- Biological Relevance: Flavones with alkyl chains are known for antioxidant properties, but specific data for this compound is lacking .
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one
- Key Differences : Methoxy at position 7 and a methyl group at position 4.
- Physicochemical Properties : Molecular weight 300.74 g/mol; likely lower solubility due to the absence of polar side chains .
Computational and Spectroscopic Comparisons
- Electronic Properties: Studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) using DFT at B3LYP/6-311G(d,p) reveal that HOMO-LUMO gaps and ionization potentials correlate with antioxidant activity. Similar methods could predict the target compound’s reactivity .
- Crystallography: Tools like SHELX and ORTEP are critical for validating chromenone structures, as seen in and .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting substituted phenols with ketones under basic conditions. For example, derivatives of chromen-4-one are synthesized using K₂CO₃ in DMF as a base, with propargyl bromide or hydrogen peroxide as alkylating/oxidizing agents . Key steps include:
Formation of the chromen-4-one core via cyclization.
Introduction of the morpholinoethoxy group via nucleophilic substitution.
Purification using column chromatography or recrystallization.
Critical Parameters : Solvent polarity, reaction time, and temperature significantly impact yield.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., methoxy, morpholinoethoxy).
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal packing and π–π stacking interactions, as demonstrated in similar chromen-4-one derivatives .
Example : In , triclinic crystal systems (space group P1) were resolved with a = 9.0371 Å, b = 9.6216 Å, and c = 11.0308 Å.
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening includes:
- Cytotoxicity Assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination).
- Antimicrobial Testing : Disk diffusion or microdilution for bacterial/fungal strains.
Reference : highlights neuroprotective and anticancer applications of analogous chromen-4-one derivatives.
Advanced Research Questions
Q. How do substituents like the morpholinoethoxy group influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies are conducted by synthesizing analogs with varying substituents (e.g., replacing morpholino with piperazine) and comparing:
- Lipophilicity : LogP measurements to assess membrane permeability.
- Binding Affinity : Molecular docking against target proteins (e.g., kinases).
- In Vivo Efficacy : Pharmacokinetic profiling (e.g., half-life, bioavailability).
Insight : The morpholino group enhances solubility and hydrogen-bonding potential, critical for target engagement .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies (e.g., varying cytotoxicity) may arise from polymorphic forms or solvent effects. Strategies include:
- Polymorph Screening : Recrystallization in different solvents (e.g., ethanol vs. DMSO).
- Thermal Analysis : DSC/TGA to identify stable crystalline phases.
- Bioactivity Correlation : Testing each polymorph’s activity against identical cell lines.
Example : highlights π–π interactions stabilizing the crystal lattice, which may reduce solubility and alter activity .
Q. What experimental designs optimize yield in large-scale synthesis?
- Methodological Answer : Use factorial design (e.g., Box-Behnken) to optimize variables:
- Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 eq.), solvent (DMF vs. THF).
- Response Surface Analysis : Maximize yield while minimizing impurities.
Case Study : achieved 85% yield using K₂CO₃ in DMF at 80°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
